1,3,7,8-Tetrabromo-dibenzofuran

CAS No.: 617707-79-6

Cat. No.: VC19064101

Molecular Formula: C12H4Br4O

Molecular Weight: 483.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617707-79-6 |

|---|---|

| Molecular Formula | C12H4Br4O |

| Molecular Weight | 483.77 g/mol |

| IUPAC Name | 1,3,7,8-tetrabromodibenzofuran |

| Standard InChI | InChI=1S/C12H4Br4O/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H |

| Standard InChI Key | NQOLSPBJKCCDNG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

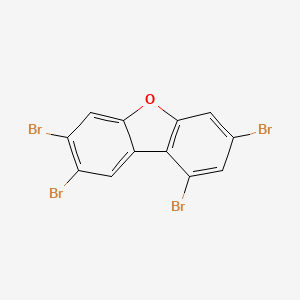

1,3,7,8-TBDF has the molecular formula C₁₂H₄Br₄O, with a molecular weight of 483.78 g/mol . Its IUPAC name is 1,3,7,8-tetrabromodibenzofuran, reflecting the positions of bromine substituents on the dibenzofuran backbone. The compound’s structure consists of two benzene rings fused via an oxygen atom, with bromine atoms occupying the 1, 3, 7, and 8 positions (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 617707-79-6 | |

| Molecular Formula | C₁₂H₄Br₄O | |

| Molecular Weight | 483.78 g/mol | |

| Density | 2.357 g/cm³ | |

| Boiling Point | 495.9°C (760 mmHg) |

Discrepancy Note: While some sources report the molecular formula as C₁₂H₆Br₄O, the correct stoichiometry for tetrabrominated dibenzofuran (replacing four hydrogens with bromines) is C₁₂H₄Br₄O .

Synthesis and Reaction Chemistry

Synthesis Pathways

1,3,7,8-TBDF is synthesized via electrophilic bromination of dibenzofuran. Common methods include:

-

Direct Bromination: Reacting dibenzofuran with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C).

-

Stepwise Bromination: Sequential bromination at specific positions using directing groups to achieve regioselectivity.

Key Reaction Conditions:

-

Temperature: Elevated temperatures (50–80°C) enhance reaction rates but may lead to polysubstitution byproducts.

-

Solvent: Non-polar solvents (e.g., dichloromethane) optimize bromine diffusion.

Reactivity and Degradation

1,3,7,8-TBDF undergoes dehalogenation under reductive conditions (e.g., UV light, zero-valent iron), producing less brominated derivatives. Its electron-deficient aromatic rings also participate in electrophilic substitutions, though bromine’s steric hindrance limits reactivity.

Physical and Chemical Properties

Thermodynamic Stability

The compound’s high boiling point (495.9°C) and density (2.357 g/cm³) reflect its non-volatile, lipophilic nature . These properties contribute to environmental persistence and bioaccumulation in adipose tissues .

Spectroscopic Characterization

-

Infrared (IR): Peaks at 600–700 cm⁻¹ correspond to C-Br stretching .

-

Nuclear Magnetic Resonance (NMR): Proton NMR reveals aromatic proton signals deshielded by bromine’s electron-withdrawing effects .

Toxicological Profile and Mechanisms of Action

Acute and Chronic Toxicity

1,3,7,8-TBDF exhibits dioxin-like toxicity mediated by the aryl hydrocarbon receptor (AhR). Key findings include:

-

Hepatotoxicity: Liver damage observed in rats at doses ≥300 μg/kg/day, marked by leukocyte depletion and thymic atrophy .

-

Endocrine Disruption: Thyroid hormone (T4) suppression in rodents, with LO(A)ELs as low as 10 μg/kg/day .

-

Developmental Effects: Teratogenicity in animal models, including cleft palate and renal abnormalities .

Table 2: Toxicity Equivalency Factors (TEFs) for Selected Congeners

Note: While TEFs for chlorinated analogs are established , brominated congeners like 1,3,7,8-TBDF require further study.

Metabolic Disposition

In rats, 1,3,7,8-TBDF is rapidly excreted via bile (50% within 8 hours) and feces (50–70% within 72 hours) . Hepatic accumulation occurs transiently, with a half-life of ~1 day .

Environmental Impact and Regulatory Status

Environmental Persistence

1,3,7,8-TBDF’s lipophilicity (LogP = 6.64) and resistance to aerobic degradation facilitate bioaccumulation in aquatic ecosystems. Its presence in sediment cores correlates with industrial brominated flame retardant use.

Regulatory Guidelines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume